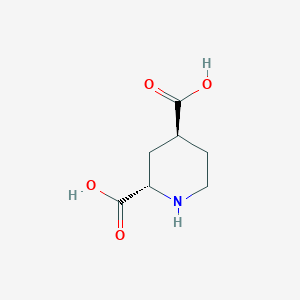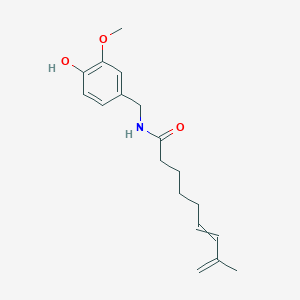
16,17-DehydroCapsaicin-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
16,17-Dehydro Capsaicin is a capsaicinoid compound, structurally related to capsaicin, the active component in chili peppers responsible for their pungency. This compound has the molecular formula C18H25NO3 and a molecular weight of 303.4 g/mol . It is one of the metabolites formed during the metabolism of capsaicin .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 16,17-Dehydro Capsaicin typically involves the dehydrogenation of capsaicin. This process can be achieved through various chemical reactions, including the use of dehydrogenating agents under controlled conditions .
Industrial Production Methods: While specific industrial production methods for 16,17-Dehydro Capsaicin are not extensively documented, it is likely that the compound is produced using similar techniques to those used for capsaicin and other capsaicinoids. This includes extraction from natural sources followed by chemical modification .
Análisis De Reacciones Químicas
Types of Reactions: 16,17-Dehydro Capsaicin can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 16,17-Dehydro Capsaicin may yield various oxygenated derivatives .
Aplicaciones Científicas De Investigación
16,17-Dehydro Capsaicin has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 16,17-Dehydro Capsaicin involves its interaction with the transient receptor potential vanilloid 1 (TRPV1) channel, similar to capsaicin. This interaction leads to the activation and subsequent desensitization of sensory neurons, resulting in analgesic effects . Additionally, it may exert anti-inflammatory effects through the modulation of various signaling pathways .
Comparación Con Compuestos Similares
Capsaicin: The primary active component in chili peppers, known for its pungency and therapeutic effects.
Dihydrocapsaicin: Another capsaicinoid with similar properties to capsaicin but with a slightly different chemical structure.
Nordihydrocapsaicin: A less potent capsaicinoid with similar biological effects.
Uniqueness: 16,17-Dehydro Capsaicin is unique due to its specific structural modifications, which may result in distinct biological activities and therapeutic potential compared to other capsaicinoids .
Propiedades
Fórmula molecular |
C18H25NO3 |
|---|---|
Peso molecular |
303.4 g/mol |
Nombre IUPAC |
N-[(4-hydroxy-3-methoxyphenyl)methyl]-8-methylnona-6,8-dienamide |
InChI |
InChI=1S/C18H25NO3/c1-14(2)8-6-4-5-7-9-18(21)19-13-15-10-11-16(20)17(12-15)22-3/h6,8,10-12,20H,1,4-5,7,9,13H2,2-3H3,(H,19,21) |
Clave InChI |
LSIRKKJMETWUBA-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C=CCCCCC(=O)NCC1=CC(=C(C=C1)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![azane;(1R,3R,15Z,28R,29R,30R,31R,36R,41R)-29,41-difluoro-34,39-dihydroxy-34,39-bis(sulfanylidene)-2,33,35,38,40,42-hexaoxa-4,6,9,11,13,18,20,22,25,27-decaza-34lambda5,39lambda5-diphosphaoctacyclo[28.6.4.13,36.128,31.04,8.07,12.019,24.023,27]dotetraconta-5,7(12),8,10,15,19(24),20,22,25-nonaene](/img/structure/B13889744.png)
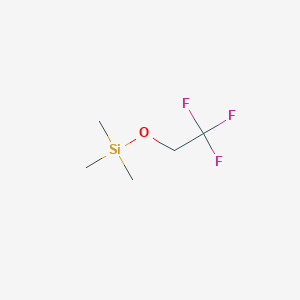
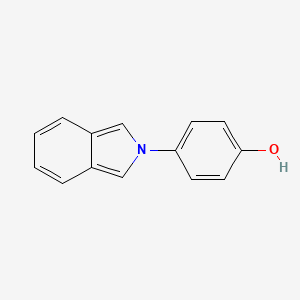

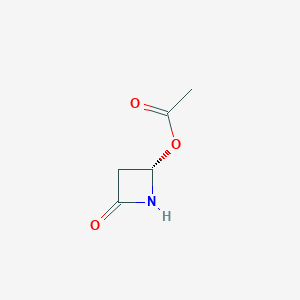
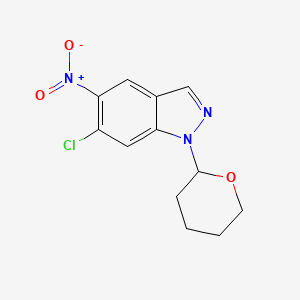
![methyl 2-oxo-3-phenyl-1H-pyrido[3,4-b]pyrazine-7-carboxylate](/img/structure/B13889763.png)
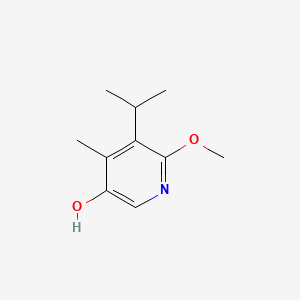
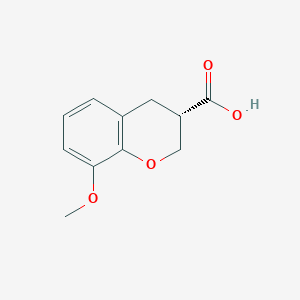
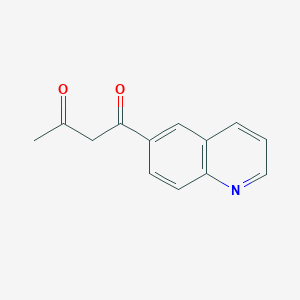
![Ethyl 4-[4-(acetylamino)-3-aminophenoxy]-2,2-dimethylbutanoate](/img/structure/B13889790.png)
![2-{2-[(Difluoromethyl)sulfanyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13889809.png)

